1-Methyl-ethinylestradiol

Description

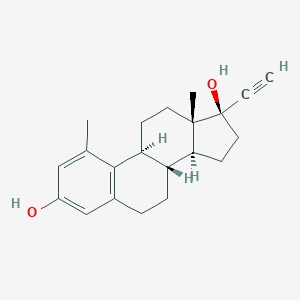

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMUVXCXXCYEH-JOTVOLILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164597 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15071-66-6 | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Chemistry and Derivative Development

Rational Design Principles for Steroidal Estrogen Synthesis

The synthesis of novel steroidal estrogens is guided by rational design principles aimed at optimizing biological activity, receptor affinity, and pharmacokinetic profiles. These principles often involve computational and structure-based strategies to predict how modifications to the steroidal scaffold will influence its interaction with biological targets.

Key design strategies include:

Structure-Activity Relationship (SAR) Studies: SAR forms the cornerstone of steroidal drug design. By systematically modifying the core structure of a lead compound like estradiol (B170435) and evaluating the resulting changes in biological activity, chemists can identify key pharmacophoric features. The introduction of a methyl group at the C-1 position, for example, is a deliberate modification intended to alter the electronic and steric properties of the A-ring, potentially influencing receptor binding and metabolic stability.

Computational Modeling: Modern drug design heavily relies on computational tools. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling help identify molecular features associated with high biological potential. mdpi.com For steroidal compounds, these models can guide the design of new derivatives by predicting features that enhance desired activities, such as increased polarizability or reduced electronegativity. mdpi.com

Fragment-Based and Modular Design: This approach involves combining specific molecular fragments or modules to create new chemical entities. researchgate.netnih.gov In the context of steroidal estrogens, the estradiol A/B ring system can be considered a primary fragment, which is then coupled to diverse secondary fragments to create libraries of novel compounds. researchgate.net This modular assembly allows for the systematic exploration of chemical space and the development of compounds with unique properties. nih.gov

The rational design of 1-Methyl-ethinylestradiol builds upon the well-established scaffold of ethinylestradiol, with the C-1 methylation representing a targeted modification to fine-tune its molecular properties.

Stereoselective Synthesis of this compound and Related Analogs

The biological activity of steroids is critically dependent on their stereochemistry. Therefore, stereoselective synthesis is paramount in producing the correct isomer of this compound. The core of the synthesis involves the introduction of the 17α-ethinyl group, a modification known to block metabolic oxidation at the C-17 position and confer oral bioavailability.

A documented method for the production of this compound starts from the corresponding C-17 ketone, 1-methyl-estrone. google.com The key transformation is a nucleophilic addition of an acetylide anion to the carbonyl group at C-17. This reaction is highly stereoselective, with the bulky steroid backbone directing the attack of the nucleophile to the α-face of the molecule, resulting in the desired 17α-ethinyl, 17β-hydroxyl configuration.

The acetylide nucleophile can be generated from acetylene (B1199291) using various metal-based reagents, including alkali metals in liquid ammonia (B1221849) or Grignard reagents. google.com The choice of reagent and reaction conditions can be optimized to maximize the yield of the target compound.

Table 1: Synthetic Approaches for the Ethynylation of 1-methyl-estrone

| Reagent System | Solvent(s) | Key Steps | Reference |

|---|---|---|---|

| Potassium metal, Acetylene | Tertiary amyl alcohol, Dioxane, Ether | 1. Formation of potassium acetylide in situ. 2. Nucleophilic addition to 1-methyl-estrone. 3. Acidic workup and hydrolysis. | google.com |

| Phenylmagnesium bromide, Acetylene | Ether | 1. Formation of ethynylmagnesium bromide (a Grignard reagent). 2. Nucleophilic addition to 1-methyl-estrone. | google.com |

This table is interactive and can be sorted by column.

Regioselective Functionalization and Derivatization Strategies

Regioselective functionalization allows for the modification of a specific position on the this compound molecule, enabling the creation of novel derivatives with tailored properties. The structure of this compound offers several key sites for selective chemical reactions.

A-Ring Modification: The phenolic A-ring is susceptible to electrophilic aromatic substitution, typically at the C-2 and C-4 positions, which are activated by the C-3 hydroxyl group. The existing C-1 methyl group provides steric hindrance that can influence the regioselectivity of these reactions.

C-3 Phenolic Hydroxyl Group: The hydroxyl group at C-3 is a versatile handle for derivatization. It can be readily converted into ethers or esters, which can act as prodrugs or modify the compound's solubility and pharmacokinetic profile. mdpi.com

C-17 Ethinyl Group: The terminal alkyne is a highly valuable functional group for modern synthetic chemistry. It can participate in a variety of reactions, including palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"). nih.govresearchgate.net These reactions allow for the covalent attachment of a wide range of molecular fragments, from small chemical tags to large biomolecules. nih.gov

Table 2: Potential Regioselective Functionalization Sites and Reactions

| Site of Functionalization | Type of Reaction | Potential Reagents | Resulting Derivative Class |

|---|---|---|---|

| C-3 Hydroxyl | Etherification | Alkyl halides, K₂CO₃ | 3-O-Alkyl ethers |

| C-3 Hydroxyl | Esterification | Acyl chlorides, Pyridine | 3-O-Acyl esters |

| C-2 / C-4 Position | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Aromatic-halogenated analogs |

| C-17 Ethinyl Group | Sonogashira Coupling | Aryl halides, Pd/Cu catalyst | 17-Arylalkynyl derivatives |

This table is interactive and can be sorted by column.

The strategic functionalization at these positions can lead to the development of new analogs, probes for biological studies, or conjugates for targeted drug delivery. nih.gov

Methodologies for Isotope Labeling in Synthetic Pathways

Isotope labeling is an indispensable tool in pharmaceutical research, used to trace the metabolic fate of a drug, quantify its concentration in biological samples, and elucidate reaction mechanisms. nih.govnih.gov this compound can be labeled with stable or radioactive isotopes at various positions.

The usefulness of isotope-labeled compounds is particularly evident in metabolic studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net By comparing the mass spectra of a sample to that of an isotopically labeled internal standard, precise quantification can be achieved. Furthermore, incorporating stable isotopes like deuterium (B1214612) (²H) can help in identifying metabolites by looking for characteristic isotopic peak patterns. nih.govresearchgate.net

Common strategies for isotope labeling include:

Deuterium (²H) Labeling: Deuterium atoms can be introduced into the aromatic A-ring through acid-catalyzed exchange reactions or by using deuterated starting materials in the synthesis. The ethinyl group can also be deuterated.

Carbon-13 (¹³C) Labeling: ¹³C can be incorporated into the ethinyl group by using ¹³C-labeled acetylene in the synthesis. The C-1 methyl group can also be a target for ¹³C labeling.

Tritium (B154650) (³H) Labeling: For applications requiring higher sensitivity, such as receptor binding assays, radioactive tritium labeling is often employed. This can be achieved through catalytic exchange labeling of the aromatic ring or reduction of a suitable precursor with tritium gas.

Table 3: Isotope Labeling Strategies for this compound

| Isotope | Potential Labeling Position(s) | Synthetic Method | Primary Application(s) |

|---|---|---|---|

| Deuterium (²H) | Aromatic Ring (C-2, C-4) | Acid-catalyzed H/D exchange | Metabolic studies, LC-MS internal standard |

| Carbon-13 (¹³C) | C-17 Ethinyl Group | Synthesis using ¹³C₂H₂ | Mechanistic studies, NMR analysis |

| Carbon-13 (¹³C) | C-1 Methyl Group | Synthesis using ¹³CH₃I | Metabolic fate of the methyl group |

This table is interactive and can be sorted by column.

The use of isotopically labeled this compound is crucial for detailed investigations into its pharmacology and biochemistry. nih.gov

Molecular Interaction Dynamics and Receptor Pharmacology

Estrogen Receptor Subtype Interactions (ERα and ERβ)

The biological actions of estrogens are primarily mediated through two classical nuclear estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors function as ligand-activated transcription factors that regulate the expression of target genes. The interaction of 1-Methyl-ethinylestradiol and its active metabolite with these subtypes is a key determinant of its estrogenic potency.

This compound itself exhibits a significantly lower binding affinity for estrogen receptors compared to its active metabolite, ethinylestradiol, and the endogenous hormone, estradiol (B170435). wikipedia.org Studies have shown that mestranol (B1676317) possesses only about 0.1% to 2.3% of the relative binding affinity of estradiol for the estrogen receptor. wikipedia.org In comparative studies, its active metabolite, ethinylestradiol, demonstrates a binding affinity approximately 300 times greater than that of mestranol. oup.com

The primary reason for mestranol's reduced affinity is the presence of a methyl ether group at the C3 position, which must be removed through O-demethylation in the liver to form the highly active ethinylestradiol. wikipedia.orgoup.com Ethinylestradiol, in turn, binds with high affinity to both ERα and ERβ. Some studies indicate that ethinylestradiol has a higher relative affinity for ERα compared to ERβ. wikipedia.org

Interactive Table: Comparative Estrogen Receptor Binding Affinity

The following table summarizes the relative binding affinities (RBA) of mestranol and related estrogens, with Estradiol set as the reference standard (100%).

| Compound | Receptor Target | Relative Binding Affinity (RBA) % | Reference |

| This compound (Mestranol) | Estrogen Receptor | 0.1 - 2.3% | wikipedia.org |

| Ethinylestradiol | Estrogen Receptor | 75 - 190% | wikipedia.org |

| Estradiol | Estrogen Receptor | 100% | wikipedia.org |

The binding of an estrogenic ligand to the ligand-binding domain (LBD) of an estrogen receptor induces a critical conformational change in the receptor protein. This change is fundamental to its function as a transcription factor. For an agonist like ethinylestradiol (the active form of mestranol), the induced conformation promotes the dissociation of co-repressor proteins and facilitates the recruitment of a suite of co-activator proteins to the receptor complex.

These co-activators, which often possess histone acetyltransferase (HAT) activity or are part of larger chromatin-remodeling complexes, create a transcriptionally permissive environment at the promoter regions of target genes. This allows for the assembly of the general transcription machinery and subsequent gene expression. While specific studies detailing the unique co-activator profile recruited by mestranol's metabolite are limited, its action as a potent estrogen receptor agonist implies it follows this classical mechanism of nuclear receptor activation.

Non-Genomic Estrogen Receptor Signaling Mechanisms

Beyond the classical genomic pathway that involves nuclear receptors and gene transcription, estrogens can also elicit rapid, non-genomic effects. These actions are initiated at the cell membrane and involve distinct receptor types and signaling cascades.

Evidence suggests that the active metabolite of mestranol, ethinylestradiol, acts as a potent agonist of the G protein-coupled estrogen receptor (GPER), also known as GPR30. wikipedia.org GPER is a seven-transmembrane receptor located primarily in the endoplasmic reticulum and plasma membrane. Its activation by estrogens leads to rapid intracellular signaling events, including the mobilization of intracellular calcium and the synthesis of cyclic AMP (cAMP). The binding affinity of ethinylestradiol for GPER is reportedly lower than its affinity for the classical nuclear receptors ERα and ERβ. nih.gov

The activation of GPER by ethinylestradiol is a key example of membrane-associated receptor interactions. This signaling pathway is distinct from the nuclear receptor pathway in both location and timescale. Non-genomic signaling occurs within seconds to minutes, in contrast to the hours required for genomic effects. These rapid signals can influence a variety of cellular processes, including the activation of kinase cascades like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, ultimately cross-talking with and modulating genomic signaling pathways.

Structure-Activity Relationship (SAR) Elucidation for Estrogenicity

The structure-activity relationship of this compound is centered on its identity as a prodrug. The key structural feature governing its activity is the 3-methoxy group.

The Role of the 3-Methoxy Group: The substitution of the phenolic hydroxyl group at the C3 position with a methyl ether significantly diminishes the molecule's ability to bind to the estrogen receptor's ligand-binding pocket. oup.com The hydroxyl group is a critical feature for high-affinity binding, acting as a hydrogen bond donor to anchor the ligand within the receptor.

Metabolic Activation: The estrogenic activity of mestranol is almost entirely dependent on its in vivo O-demethylation by cytochrome P450 enzymes in the liver. wikipedia.org This metabolic conversion removes the methyl group, revealing the C3 hydroxyl group and forming ethinylestradiol.

The 17α-Ethynyl Group: The ethynyl (B1212043) group at the C17 position is another crucial structural feature. This modification sterically hinders the metabolic oxidation of the 17β-hydroxyl group, which is a primary route of inactivation for endogenous estradiol. This structural feature significantly increases the oral bioavailability and metabolic stability of ethinylestradiol compared to natural estradiol, thereby enhancing its potency.

Steric and Electronic Contributions to Receptor Binding

The binding affinity of a ligand to its receptor is a function of various non-covalent interactions, which are highly sensitive to the ligand's three-dimensional shape (steric factors) and the distribution of electrons within its structure (electronic factors).

The structure of this compound itself does not lend itself to strong binding with the estrogen receptor (ER). A crucial feature for high-affinity binding of natural estrogens like estradiol is a free phenolic hydroxyl group at the C3 position of the steroid's A-ring. acs.org This group acts as a critical hydrogen bond donor and acceptor, anchoring the ligand in the receptor's binding pocket. acs.org In this compound, this hydroxyl group is masked by a methyl ether. This methylation has two significant consequences:

Steric Hindrance: The presence of the methyl group adds bulk, which can physically prevent the optimal alignment of the steroid within the ligand-binding domain of the estrogen receptor.

Electronic Modification: The methyl group electronically alters the phenolic ring, eliminating the hydrogen-bonding donor capability of the C3 hydroxyl group, which is a key interaction for receptor affinity. acs.org

As a result of these factors, this compound (mestranol) has a very low relative binding affinity (RBA) for the estrogen receptor, reported to be between 0.1% and 2.3% of that of estradiol. wikipedia.org

However, upon metabolic O-demethylation in the liver, this compound is converted to ethinylestradiol. wikipedia.orgpediatriconcall.com This biotransformation unmasks the C3 hydroxyl group, allowing for potent interaction with the estrogen receptor. Ethinylestradiol exhibits a high binding affinity for both estrogen receptor isoforms, ERα and ERβ. wikipedia.org Studies have shown its affinity to be significantly higher than that of the natural hormone estradiol, with reported relative binding affinities ranging from 75% to 190%. wikipedia.org

Another key structural feature is the ethynyl group (-C≡CH) at the C17α position. This group enhances the molecule's binding affinity and, critically, increases its metabolic stability by preventing the oxidation of the C17β hydroxyl group. nih.gov This modification results in a compound with prolonged biological activity compared to its non-ethynylated counterparts.

| Compound | Relative Binding Affinity (RBA) %a | Reference |

|---|---|---|

| Estradiol | 100 | wikipedia.org |

| This compound (Mestranol) | 0.1 - 2.3 | wikipedia.org |

| Ethinylestradiol | 75 - 190 | wikipedia.org |

aRelative binding affinities were determined via in-vitro displacement of labeled estradiol from estrogen receptors. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.org These computational tools are widely used in medicinal chemistry to understand how a chemical's structure relates to its potency and to guide the design of new, more effective drug candidates. dovepress.com

For estrogenic compounds like this compound and its derivatives, QSAR studies focus on identifying the key molecular descriptors that govern binding affinity to the estrogen receptor. nih.govu-tokyo.ac.jp The general form of a QSAR model is:

Activity = f (molecular descriptors) + error wikipedia.org

The biological activity is typically the receptor binding affinity (e.g., Kd or IC50) or a functional response. The molecular descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic charges. researchgate.net For phenolic compounds, a high HOMO energy has been correlated with the ability to bind the estrogen receptor. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and molar refractivity (MR) are commonly used. u-tokyo.ac.jpresearchgate.net Studies on estradiol derivatives have shown that the estrogen receptor has a limited tolerance for steric bulk at certain positions. u-tokyo.ac.jp

Hydrophobic Descriptors: These relate to the compound's solubility and partitioning behavior, with the logarithm of the octanol-water partition coefficient (logP) being the most common descriptor. nih.gov

QSAR models, including advanced 3-D QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of estradiol derivatives. nih.govivl.se These models can create a 3D map highlighting regions where steric bulk or specific electronic characteristics are favorable or unfavorable for receptor binding. nih.gov For instance, such models confirm the critical role of the C3-hydroxyl group and the specific spatial requirements of the D-ring region of the steroid for high-affinity interaction with the estrogen receptor. u-tokyo.ac.jp

While a specific QSAR model for this compound is not detailed in broad literature, the principles derived from studies on related estrogens are directly applicable. The low predicted and observed activity of mestranol itself would be explained by descriptors accounting for the masked phenolic hydroxyl group. Conversely, the high potency of its active metabolite, ethinylestradiol, would be correctly predicted by models that recognize the presence of the unmasked C3-hydroxyl and the 17α-ethynyl group as key contributors to high binding affinity. acs.orgu-tokyo.ac.jp These models serve as powerful predictive tools for pre-screening compounds and prioritizing them for further experimental testing. ivl.se

Biotransformation Pathways and Enzymatic Mechanisms Non Clinical/in Vitro

Phase I Metabolic Transformations

Phase I metabolism of 1-Methyl-ethinylestradiol primarily involves oxidative reactions, preparing the compound for subsequent conjugation or excretion. mdpi.com The key transformation is the O-demethylation to its active metabolite, ethinylestradiol. nih.govoup.comdrugbank.com

Cytochrome P450-Mediated Hydroxylation Patterns

The initial and crucial step in the bioactivation of this compound is the O-demethylation of its 3-methoxy group to form the pharmacologically active ethinylestradiol. nih.govdrugbank.com This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govkarger.com

In vitro studies utilizing human liver microsomes have pinpointed CYP2C9 as the principal enzyme responsible for this transformation. nih.govkarger.com The use of specific chemical inhibitors has substantiated this finding. Sulfaphenazole, a known selective inhibitor of CYP2C9, has been shown to strongly inhibit the formation of ethinylestradiol from this compound. nih.gov Conversely, inhibitors of other major CYP isoforms, such as troleandomycin (B1681591) (a CYP3A4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor), demonstrated no significant impact on this metabolic step. nih.gov

Further investigations with antifungal azoles revealed that miconazole (B906) is a potent inhibitor of this demethylation, while fluconazole (B54011) shows only weak inhibition at high concentrations, and itraconazole (B105839) has no meaningful effect. nih.gov The weak inhibitory effect of α-naphthoflavone also supports the primary role of CYP2C9 over CYP1A isoforms in this specific reaction. nih.gov

Genetic variations within the CYP2C9 enzyme can significantly influence the metabolic rate of this compound. Studies on various CYP2C9 allelic variants have demonstrated that most variants exhibit decreased metabolic clearance compared to the wild-type enzyme, with some variants showing severely weakened or no detectable enzymatic activity. karger.com

The metabolism of ethinylestradiol, the active metabolite of this compound, is also heavily mediated by CYP enzymes. Hydroxylation can occur at various positions on the steroid nucleus, including the 2, 4, 6, 7, and 16 positions, catalyzed by a range of CYP isoforms such as CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2. drugbank.com Specifically, CYP1A2 and CYP3A4 are major contributors to the formation of 2-hydroxyestradiol (B1664083) in the liver, while CYP1B1, often expressed in estrogen target tissues, specifically catalyzes 4-hydroxylation. nih.gov

| Enzyme | Role in this compound Metabolism | Supporting Findings |

|---|---|---|

| CYP2C9 | Primary enzyme for O-demethylation to ethinylestradiol. nih.govkarger.com | Strong inhibition by sulfaphenazole, a specific CYP2C9 inhibitor. nih.gov |

| CYP3A4 | No substantial role in the O-demethylation of this compound. nih.gov Involved in the subsequent hydroxylation of ethinylestradiol. drugbank.com | Lack of inhibition by troleandomycin. nih.gov |

| CYP2D6 | No substantial role in the O-demethylation of this compound. nih.gov | Lack of inhibition by quinidine. nih.gov |

| CYP1A2 | Weak role in O-demethylation. nih.gov Involved in the subsequent hydroxylation of ethinylestradiol. drugbank.com | Weak inhibition by α-naphthoflavone. nih.gov |

Oxidative Metabolite Formation and Reactive Intermediate Trapping

The oxidative metabolism of this compound and its primary metabolite, ethinylestradiol, leads to the formation of various hydroxylated products. The hydroxylation of ethinylestradiol, particularly at the C2 and C4 positions, results in the formation of catechol estrogens. nih.gov These catechol estrogens can undergo further oxidation to form semiquinones and quinones, which are reactive intermediates. nih.gov The formation of these reactive species is a concern due to their potential to cause cellular damage through the generation of free radicals. nih.gov

In vitro systems, often supplemented with antioxidants like ascorbic acid, are used to study these oxidative pathways while preventing the degradation of the catechol estrogen metabolites. oup.com The formation of 2-hydroxy and 4-hydroxy metabolites from ethinylestradiol has been demonstrated using selectively expressed human CYP isoforms. oup.com Notably, CYP1B1 shows a high specificity for 4-hydroxylation, a pathway linked to potential carcinogenesis. nih.gov

Some studies have indicated that certain CYP2C9 variants exhibit atypical or non-Michaelis-Menten kinetics, suggesting a self-inhibitory effect of this compound on its own metabolism at higher concentrations. karger.comresearchgate.net This substrate inhibition points to complex interactions within the enzyme's active site. researchgate.net

Phase II Conjugation Reactions

Following Phase I oxidation, this compound's active metabolite, ethinylestradiol, and its hydroxylated derivatives undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. mdpi.com The primary conjugation pathways are glucuronidation, sulfation, and methylation. researchgate.net

Glucuronidation by UGT Enzymes

Glucuronidation is a major Phase II metabolic pathway for ethinylestradiol. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are a superfamily of enzymes that conjugate a glucuronic acid moiety to the substrate. nih.govphysiology.org

In vitro studies using cloned human UGTs have identified specific isoforms responsible for the glucuronidation of ethinylestradiol. A human liver bilirubin (B190676) UGT has been shown to be largely responsible for the glucuronidation of ethinylestradiol, specifically forming ethinylestradiol-3-glucuronide. nih.gov Human liver microsomes demonstrate a high preference for forming the 3-glucuronide over the 17-glucuronide. nih.gov In addition to the bilirubin UGT (a member of the UGT1A family), a phenol (B47542) UGT has also been observed to catalyze this reaction. nih.gov Further research has implicated several UGT isoforms, including UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7, in the glucuronidation of ethinylestradiol. drugbank.com

| Enzyme Family/Isoform | Metabolite Formed | Significance |

|---|---|---|

| Bilirubin UGT (UGT1A family) | Ethinylestradiol-3-glucuronide. nih.gov | Largely responsible for ethinylestradiol glucuronidation in human liver. nih.gov |

| Phenol UGT | Ethinylestradiol glucuronides. nih.gov | Contributes to the glucuronidation of ethinylestradiol. nih.gov |

| UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7 | Ethinylestradiol glucuronides. drugbank.com | Multiple isoforms involved in the conjugation process. drugbank.com |

Sulfation by SULT Enzymes

Sulfation is another critical Phase II conjugation pathway for ethinylestradiol, representing a major route of its first-pass metabolism in both the intestine and the liver. nih.gov This reaction is catalyzed by sulfotransferases (SULTs). science.gov

In vitro studies with cDNA-expressed human cytosolic SULTs have identified SULT1A3 and SULT1E1 as low Km isoforms that mediate the 3-O-sulfation of ethinylestradiol. nih.gov This indicates they are highly efficient at sulfating ethinylestradiol even at low, clinically relevant concentrations. nih.gov In contrast, other isoforms like SULT1A1 and SULT2A1 exhibit a much lower affinity for this substrate. nih.gov Kinetic analyses in human intestine and liver cytosol have shown biphasic kinetics, suggesting the involvement of both high- and low-affinity enzymes. nih.gov However, inhibition studies point to SULT1E1 as the primary sulfotransferase involved in ethinylestradiol sulfation at therapeutic concentrations. nih.gov SULT1A1 and SULT1A3 are also known to be involved in the sulfation of ethinylestradiol. drugbank.com

Methylation by Catechol-O-methyltransferase (COMT)

Following the hydroxylation of ethinylestradiol to form catechol estrogens (e.g., 2-hydroxyethinylestradiol), these metabolites can undergo methylation. drugbank.com This reaction is catalyzed by catechol-O-methyltransferase (COMT). researchgate.net COMT transfers a methyl group, typically from S-adenosylmethionine (SAMe), to the hydroxyl groups of the catechol estrogens, forming methoxy (B1213986) metabolites. endoaxis.com This methylation is considered a detoxification step, as it renders the catechol estrogens less reactive. endoaxis.com The resulting methoxy metabolites can then be further conjugated through sulfation or glucuronidation. drugbank.com Genetic variations in the COMT gene can lead to differences in enzyme activity, with some variants resulting in significantly slower clearance of catechol estrogens. endoaxis.com

Microbial Biotransformation Mechanisms (Non-Clinical/In Vitro)

The biotransformation of this compound, also known as mestranol (B1676317), by microorganisms is a significant area of research, particularly for understanding its environmental fate and for its potential in generating novel metabolites. Fungi, in particular, have demonstrated a notable capacity to metabolize this synthetic steroid.

The filamentous fungus Cunninghamella elegans has been extensively studied as a model for mammalian drug metabolism and has shown efficacy in transforming mestranol. researchgate.netwikipedia.org When mestranol is incubated with C. elegans, it undergoes hydroxylation to yield two main metabolites: 6β-hydroxymestranol and 6β,12β-dihydroxymestranol. nih.govpharm.or.jp The latter was identified as a new compound through this microbial transformation process. nih.govpharm.or.jp These transformations highlight the ability of microbial enzyme systems, such as cytochrome P450 monooxygenases present in C. elegans, to introduce hydroxyl groups at various positions on the steroid nucleus. wikipedia.org

The biotransformation capabilities are not limited to a single species. Various fungi and bacteria possess enzymatic machinery capable of modifying steroid structures. nih.govscispace.com For instance, other fungi like Cephalosporium aphidicola have been used to biotransform related steroid compounds, indicating a broad potential for microbial steroid metabolism. scispace.com These processes are valuable for producing reference standards of metabolites and for exploring the synthesis of structurally complex steroids. inflibnet.ac.in

| Microorganism | Substrate | Metabolite(s) Produced | Reference |

|---|---|---|---|

| Cunninghamella elegans | This compound (Mestranol) | 6β-hydroxymestranol, 6β,12β-dihydroxymestranol | wikipedia.orgnih.govpharm.or.jp |

Enzymatic Degradation by Ligninolytic Enzymes (e.g., Manganese Peroxidase, Laccase)

Ligninolytic enzymes, primarily produced by white-rot fungi, are powerful oxidoreductases that play a crucial role in the degradation of lignin (B12514952), a complex aromatic polymer in plant cell walls. nih.gov These enzymes, which include manganese peroxidase (MnP), lignin peroxidase (LiP), and laccase, have broad substrate specificity and are capable of degrading a wide range of recalcitrant environmental pollutants, including synthetic estrogens. nih.govmdpi.com

While direct studies on the degradation of this compound by these specific enzymes are limited, extensive research on the closely related synthetic estrogen, 17α-ethinylestradiol (EE2), provides significant insights. Ligninolytic enzymes from fungi like Phanerochaete chrysosporium and Trametes versicolor have been shown to be effective in removing the estrogenic activity of EE2. researchgate.net Both MnP and laccase (in the presence of a mediator like 1-hydroxybenzotriazole) can completely transform EE2. researchgate.net For example, treatment with MnP or a laccase-mediator system was found to remove over 80% of the estrogenic activity of EE2 within one hour, with complete removal after eight hours. researchgate.net

Manganese peroxidase is a heme-containing enzyme that oxidizes Mn(II) to Mn(III), which in turn acts as a diffusible redox mediator to oxidize phenolic compounds and other substrates. mdpi.comresearchgate.net Laccases are multi-copper oxidases that can directly oxidize phenolic compounds, but their ability to degrade more resistant non-phenolic compounds, like the A-ring of synthetic estrogens, often requires the presence of small molecules known as mediators. mdpi.com These enzymes represent a potent mechanism for the environmental breakdown of synthetic steroids.

Bacterial Deconjugation and Ring Cleavage Pathways

Bacterial degradation is a key process in the elimination of estrogens from various environments. asm.org The pathways for steroid degradation differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, bacteria, particularly from the phyla Actinobacteria and Proteobacteria, are known to degrade estrogens. asm.orgnih.gov The degradation typically begins with the cleavage of the phenolic A-ring, a process known as the 4,5-seco pathway. nih.govfrontiersin.org This pathway is initiated by the hydroxylation of the A-ring, followed by an oxygenolytic cleavage reaction catalyzed by dioxygenase enzymes. asm.orgfrontiersin.org For natural estrogens, this leads to the formation of intermediates like 4-hydroxyestrone (B23518) and a meta-cleavage product. asm.org Further degradation involves β-oxidation-like reactions that break down the steroid core, eventually leading to common central metabolites like 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP). asm.orgbiorxiv.org While the ethinyl group at the C17 position of synthetic estrogens like this compound makes them more resistant to degradation than natural estrogens, some bacteria have been shown to co-metabolize them. researchgate.netnih.gov

Under anaerobic conditions, such as those found in certain wastewater treatment systems and sediments, estrogen degradation follows different routes. Some denitrifying bacteria can convert estrogens to androgens via a methyl transfer to the C10 position, a process that requires S-adenosylmethionine (SAM) as the methyl donor. asm.org Furthermore, the intestinal bacterial flora plays a significant role in the metabolism of steroid hormones. nih.gov A key function of these bacteria is deconjugation, where they hydrolyze conjugated estrogen metabolites (e.g., glucuronides and sulfates) that are excreted in the bile. This action liberates the free, active form of the estrogen, allowing it to be reabsorbed, a process known as enterohepatic circulation. nih.govresearchgate.net

In Vitro Biotransformation Models for Metabolic Pathway Elucidation

A variety of in vitro models are employed to investigate the metabolic pathways of xenobiotics like this compound. These models range from subcellular fractions to whole-cell systems and are crucial for identifying metabolites, characterizing enzymatic mechanisms, and predicting metabolic routes in vivo without the use of clinical trials. inflibnet.ac.innih.gov

One of the most common in vitro systems involves the use of human liver microsomes. nih.gov Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. Studies using human liver microsomes have been instrumental in identifying the specific CYP isozymes involved in the metabolism of this compound. For instance, its essential O-demethylation to the active metabolite, 17α-ethinylestradiol, has been shown to be primarily catalyzed by the CYP2C9 isozyme. nih.gov This was determined through inhibition studies using specific chemical inhibitors for different CYP enzymes.

| Inhibitor | Target CYP Isozyme | Effect on Ethinyl Estradiol (B170435) Formation | Reference |

|---|---|---|---|

| Sulfaphenazole | CYP2C9 | Strong inhibition (average Emax of 75%) | nih.gov |

| Miconazole | CYP2C9 (and others) | Strong inhibition (average Emax of 90%) | nih.gov |

| Troleandomycin | CYP3A3/4 | No substantial inhibition | nih.gov |

| Quinidine | CYP2D6 | No substantial inhibition | nih.gov |

| α-Naphthoflavone | CYP1A1/2, CYP2C9 (at higher conc.) | Weak inhibition | nih.gov |

| Fluconazole | CYP2C9 (and others) | Weak inhibition (only at high conc.) | nih.gov |

Microbial biotransformation models, particularly using fungi, serve as effective tools for mimicking mammalian metabolism. researchgate.net The fungus Cunninghamella elegans is a well-established model because its enzymatic profile, including cytochrome P450 systems, can produce metabolites that are often identical to those formed in mammals. wikipedia.orgnih.gov Its use in the biotransformation of this compound led to the identification of hydroxylated metabolites, demonstrating its utility in Phase I metabolic studies. pharm.or.jpoaepublish.com

Other innovative in vitro models include the use of purified enzymes, such as plant peroxidases and fungal laccases, and plant-based systems like hairy root cultures (HRC). nih.govresearchgate.net These models are particularly useful for environmental fate studies and for understanding Phase I (e.g., hydroxylation) and Phase II (e.g., glycosylation) reactions. nih.govresearchgate.net For example, HRCs have been shown to perform oxidation, hydroxylation, and glucose-conjugation reactions on various xenobiotics. nih.govresearchgate.net Such models provide a simplified and controlled environment to unravel complex metabolic pathways. nih.gov

Compound Name Reference Table

| Compound Name |

|---|

| This compound (Mestranol) |

| 17α-ethinylestradiol (Ethinyl Estradiol) |

| 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP) |

| 4-hydroxyestrone |

| 6β,12β-dihydroxymestranol |

| 6β-hydroxymestranol |

| Fluconazole |

| Miconazole |

| Quinidine |

| S-adenosylmethionine (SAM) |

| Sulfaphenazole |

| Troleandomycin |

| α-Naphthoflavone |

Environmental Dissipation and Degradation Mechanisms

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a role in the transformation of mestranol (B1676317) in the environment. These processes primarily include photolysis, ozonolysis, and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. Mestranol absorbs light at a wavelength of 287.5 nm, which makes it potentially susceptible to direct degradation by sunlight. nih.gov Studies have shown that photolysis can be a significant removal mechanism for mestranol in surface waters. iomcworld.comresearchgate.net The photodegradation of mestranol can be rapid, with a reported half-life of 19 hours in seawater under sunlight. iomcworld.com The process is accelerated by the presence of dissolved organic matter, such as humic substances, and can be further catalyzed by transition metals like iron(III). iomcworld.com Research indicates that irradiation with UV-B light in a water-ethanol mixture leads to the formation of products resulting from the oxidation of rings B and C of the steroid structure. researchgate.net In one study, after 60 minutes of UV irradiation, the concentration of mestranol decreased by over 96%. mdpi.comsciforum.net

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants like mestranol. mdpi.commdpi.com These processes generate highly reactive hydroxyl radicals (OH•) that can break down complex organic molecules. mdpi.commdpi.comsemanticscholar.org

Several AOPs have been shown to be effective in degrading mestranol:

H₂O₂ Oxidation: In the presence of hydrogen peroxide (H₂O₂), a significant reduction in mestranol concentration has been observed. One study reported an 81% removal of mestranol with 12 mg/L of H₂O₂. mdpi.commdpi.com

UV/TiO₂ Process: This heterogeneous photocatalysis process has demonstrated high removal rates for mestranol, with over 90% degradation achieved through adsorption onto the TiO₂ catalyst followed by rapid decomposition upon UV irradiation. mdpi.comsciforum.netmdpi.com

UV/H₂O₂ and UV/O₃: These processes also result in the efficient removal of mestranol. mdpi.com

During these oxidation processes, transformation products are formed. One identified by-product of mestranol degradation is 2-hydroxy-3-methoxy-estrone. mdpi.com The primary goal of AOPs is the complete mineralization of organic compounds to carbon dioxide (CO₂) and water (H₂O), though in practice, various intermediate degradation products are often formed. mdpi.commdpi.com

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Mestranol is considered to be hydrolytically stable under typical environmental conditions. nih.gov This stability is due to the absence of functional groups that are susceptible to hydrolysis in its chemical structure. nih.gov Forced degradation studies, which subject the compound to stressful conditions like acid and base hydrolysis, have been conducted. allmultidisciplinaryjournal.com While specific quantitative data on environmental hydrolytic half-life is limited, its chemical structure suggests that hydrolysis is not a significant degradation pathway in the environment. nih.gov

Biotic Degradation in Environmental Compartments

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the removal of mestranol from environments like wastewater treatment plants and river systems.

Mestranol can be biodegraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although the rates and pathways differ.

Aerobic Biodegradation: In aerobic environments, such as activated sludge in wastewater treatment plants, mestranol is readily degraded. nih.govacs.orgtandfonline.com The primary initial transformation is the demethylation of the methoxy (B1213986) group at the C3 position, converting mestranol into the more potent estrogen, 17α-ethinylestradiol (EE2). nih.govtandfonline.comwikipedia.orgresearchgate.net This biotransformation can be rapid, with one study noting an 80% turnover of mestranol within 24 hours in an activated sludge environment, yielding EE2 as the main metabolite. tandfonline.com Another study found that mestranol was rapidly eliminated from activated sludge, with small amounts of 17α-ethinylestradiol being formed. acs.org However, the subsequent degradation of EE2 can be slow and is often the rate-limiting step. nih.govacs.org

Anaerobic Biodegradation: Information on the anaerobic biodegradation of mestranol is less extensive. While some studies suggest that anaerobic conditions are less favorable for the complete degradation of estrogens compared to aerobic conditions, transformation can still occur. oieau.frusf.edu The initial demethylation to EE2 is also a likely step under anaerobic conditions. The persistence of its active metabolite, EE2, is higher under anaerobic conditions. researchgate.net

The following table summarizes the degradation of mestranol under different conditions.

Table 1: Mestranol Degradation Under Various Conditions| Condition | Process | Removal Efficiency/Rate | Key Findings | Citations |

|---|---|---|---|---|

| Abiotic | ||||

| Sunlight | Photolysis | >96% removal in 60 min (UV) | Rapid degradation, accelerated by dissolved organic matter. | iomcworld.commdpi.comsciforum.net |

| H₂O₂ | Oxidation | 81% removal with 12 mg/L H₂O₂ | Effective degradation through oxidation. | mdpi.commdpi.com |

| UV/TiO₂ | Photocatalysis | >90% removal | High efficiency due to adsorption and subsequent decomposition. | mdpi.comsciforum.netmdpi.com |

| Biotic | ||||

| Activated Sludge | Aerobic Biodegradation | ~80% turnover in 24 hours | Rapid demethylation to 17α-ethinylestradiol. | nih.govtandfonline.com |

The biotransformation of mestranol is initiated by specific enzymes produced by various microorganisms.

Microbial Degraders:

The fungus Cunninghamella elegans is known to metabolize mestranol, producing hydroxylated metabolites such as 6β-hydroxymestranol and 6β,12β-dihydroxymestranol. nih.gov

Bacteria present in activated sludge are responsible for the primary degradation step of demethylation. nih.govtandfonline.com While specific strains responsible for mestranol degradation are not always identified, research on similar estrogens points to bacteria like Rhodococcus, Sphingomonas, Achromobacter, and Ralstonia as key players in steroid estrogen degradation. frontiersin.orgnih.gov For instance, a mixed culture of Achromobacter xylosoxidans and Ralstonia sp. was found to degrade related estrogens but not mestranol itself, indicating the specificity of degradative pathways. nih.gov

Enzymes:

The initial and crucial step of converting the prodrug mestranol into its active form, ethinylestradiol, is O-demethylation. wikipedia.org In humans, this reaction is primarily catalyzed by the cytochrome P450 enzyme, specifically CYP2C9 . nih.gov While the specific enzymes in environmental microorganisms are less characterized, it is likely that microbial monooxygenases or similar demethylating enzymes are responsible for this transformation.

Following the initial demethylation, further degradation of the resulting ethinylestradiol would be carried out by other enzymes, such as 17β-hydroxysteroid dehydrogenase , which is known to be involved in the degradation of other estrogens. frontiersin.org Laccase enzymes, produced by some fungi, have also shown potential for degrading estrogenic compounds. sci-hub.se

Environmental Persistence and Transformation Product Characterization

The persistence of 17α-ethinylestradiol (EE2) in the environment is variable and depends heavily on local conditions such as microbial activity, sunlight, oxygen levels, and temperature. mdpi.com Its persistence is often measured by its half-life (t1/2), which is the time required for half of the initial concentration to degrade.

Research has shown that the biodegradation half-life of EE2 can range from a few days to several weeks. In river water, half-lives have been reported to be between 4 and 6 days. mdpi.com Other studies have reported a half-life in surface water of approximately 17 days. europa.eu Under controlled laboratory conditions with specific bacterial strains, degradation can be much faster. For example, the strain Aeromonas bestiarum demonstrated a half-life for EE2 of just 2.9 days. mdpi.com The initial concentration of the contaminant can also influence the degradation rate. nih.govresearchgate.net

The most frequently identified initial transformation product of EE2 is estrone (B1671321) (E1) , formed through oxidation. mdpi.comresearchgate.net Beyond E1, a variety of other TPs have been characterized, confirming the cleavage of the steroid rings.

Interactive Data Table: Environmental Half-Life of 17α-Ethinylestradiol (EE2) and Related Estrogens

| Compound | Environmental Matrix | Half-Life (t1/2) | Reference |

| 17α-Ethinylestradiol (EE2) | Surface Water | ~17 days (range 17-46 d) | europa.eu |

| 17α-Ethinylestradiol (EE2) | River Water | 4–6 days | mdpi.com |

| 17α-Ethinylestradiol (EE2) | Aerobic degradation by Aeromonas bestiarum | 2.9 days | mdpi.com |

| 17α-Ethinylestradiol (EE2) | Abiotic Control (Chemical Interaction) | 33 days | mdpi.com |

| 17β-Estradiol (E2) | River water with sediment | 22 ± 4 hours | nih.gov |

| Estrone (E1) | River water with sediment | 25 ± 9 hours | nih.gov |

| Estrone (E1) | Degradation by Microbacterium oxydans | 19.8–38.5 hours | nih.gov |

Interactive Data Table: Characterized Transformation Products of 17α-Ethinylestradiol (EE2) Degradation

| Transformation Product (TP) | Parent Compound | Degradation Process/Organism | Analytical Method | Reference |

| Estrone (E1) | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| Butenedioic acid | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| Citric acid | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| Gluconic acid γ-lactone | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| Pentenedioic acid | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| β-hydroxypyruvic acid | 17α-Ethinylestradiol (EE2) | Biodegradation by Aeromonas sp. | UPLC-HRMS | mdpi.com |

| Polar phenolic compounds | 17α-Ethinylestradiol (EE2) | Biodegradation by Fusarium proliferatum | Not specified | researchgate.net |

| Pyridinestrone acid | Estrone (E1) | Biodegradation by Novosphingobium sp. | UPLC-ESI-HRMS | researchgate.net |

| 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP) | Estrone (E1) | Aerobic degradation | UPLC-HRMS | asm.org |

Advanced Analytical Methodologies for Compound Research

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques, particularly when coupled with mass spectrometry, are the cornerstone of modern analytical research on synthetic estrogens like 1-Methyl-ethinylestradiol. These methods offer the high selectivity and sensitivity required to detect and quantify trace levels of the compound and its metabolites in various samples.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of this compound. mst.dkresearchgate.net This method combines the excellent separation capabilities of gas chromatography with the high selectivity and sensitivity of tandem mass spectrometry. mst.dk For volatile and semi-volatile compounds, GC-MS/MS provides a significant advantage in detecting contaminants that may migrate from packaging into food or the environment. labrulez.com

The analysis of this compound by GC-MS often requires a derivatization step to increase the compound's volatility and improve its chromatographic behavior. nih.govdphen1.com Silylation is a common derivatization technique where active hydrogens, such as those in hydroxyl groups, are replaced with a trimethylsilyl (B98337) (TMS) group. dphen1.com This process enhances the volatility of the steroid, making it suitable for GC analysis. dphen1.com For instance, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with trimethylchlorosilane (TMCS) has been effectively used for the analysis of related estrogens. dphen1.com Another derivatizing agent, pentafluoropropionic anhydride, has also been utilized for the analysis of similar synthetic estrogens, creating a product suitable for electron-capture detection which offers high sensitivity. nih.gov

One of the challenges in GC-MS analysis is the potential for artifact formation during the high-temperature derivatization or injection process. nih.gov It has been demonstrated that the analysis of a related compound, tibolone, by GC-MS can lead to the artificial formation of 7alpha-methyl-ethinyl estradiol (B170435) (MEE) due to the intense heat involved. nih.gov This highlights the importance of validating GC-MS methods and considering alternative techniques like LC-MS to avoid such artifacts. nih.gov

Despite these challenges, optimized GC-MS/MS methods have achieved low limits of detection (LOD) for related synthetic estrogens. For example, a method for 17α-ethinylestradiol in cattle hair reported a detection limit of 0.52 ng/g. acs.org The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to reduce matrix interference and improve the accuracy of quantification at trace levels. mst.dk

Table 1: GC-MS/MS Parameters for Analysis of Related Estrogens

| Parameter | Value/Condition | Reference |

| Derivatization Reagent | BSTFA with 10% TMCS in pyridine | dphen1.com |

| Injection Port Temperature | 280 °C | dphen1.com |

| Mass Spectrometer | Triple Quadrupole | dphen1.com |

| Derivatization Reagent | Pentafluoropropionic anhydride | nih.gov |

| Detection | Electron-Capture Detection | nih.gov |

| LOD in Casein Diet | 1 µg/kg | nih.gov |

| Digestion for Hair Analysis | 1 M NaOH | acs.org |

| LOD in Cattle Hair | 0.52 ng/g | acs.org |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) for Metabolite Profiling

Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is an indispensable tool for the comprehensive profiling of this compound metabolites. nih.gov This technique is particularly well-suited for analyzing non-volatile and thermally labile compounds, which is often the case for estrogen metabolites that are conjugated with polar groups like glucuronides and sulfates. nih.govmst.dkdrugbank.com LC-HRMS/MS offers the advantage of direct analysis of these conjugated metabolites without the need for derivatization, which can sometimes introduce artifacts. nih.govmst.dk

The metabolism of synthetic estrogens like ethinylestradiol, a close analog of this compound, is extensive and primarily occurs in the liver. ontosight.aiwikipedia.org The cytochrome P450 enzyme system, particularly isoforms like CYP3A4 and CYP2C9, is responsible for the oxidative metabolism of these compounds. wikipedia.orgpharmgkb.org This leads to the formation of various hydroxylated metabolites. nih.govdrugbank.com These hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663), increasing their water solubility for excretion. drugbank.compharmgkb.org

LC-HRMS/MS allows for the identification and quantification of this wide array of metabolites in complex biological matrices such as plasma, urine, and tissue extracts. nih.govnih.govlcms.cz The high-resolution capability of mass analyzers like Orbitrap or time-of-flight (TOF) provides accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.gov To enhance the sensitivity of the analysis, especially for unconjugated forms, derivatization can be employed to improve ionization efficiency. researchgate.netnih.gov Dansyl chloride is a common derivatizing agent that introduces a readily ionizable group, significantly improving the detection limits for estrogens in electrospray ionization (ESI) mode. nih.gov

The development of robust LC-HRMS/MS methods involves careful optimization of chromatographic conditions to achieve good separation of isomeric metabolites and optimization of mass spectrometry parameters for sensitive detection. nih.govlcms.cz The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.govnih.gov

Table 2: Key Metabolic Transformations of Related Estrogens Detected by LC-MS

| Metabolic Reaction | Enzyme Family | Resulting Metabolite Type | Reference |

| Hydroxylation | Cytochrome P450 (e.g., CYP3A4, CYP2C9) | Hydroxylated metabolites | nih.govdrugbank.comwikipedia.orgpharmgkb.org |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | drugbank.compharmgkb.org |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | drugbank.compharmgkb.org |

| Methylation | Catechol-O-methyltransferase (COMT) | Methoxy (B1213986) metabolites | drugbank.com |

Immunochemical Assay Development for Specific Analogs (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISAs) represent a valuable complementary technique to chromatographic methods for the analysis of this compound and its analogs. mst.dkresearchgate.net ELISAs are plate-based immunoassays that offer high throughput, cost-effectiveness, and high sensitivity, making them suitable for screening large numbers of samples. avivasysbio.comthermofisher.com

The core principle of an ELISA for a small molecule like this compound is typically a competitive inhibition format. avivasysbio.comthermofisher.com In this setup, a known amount of labeled this compound competes with the unlabeled compound in the sample for binding to a limited number of specific antibodies coated on a microplate. avivasysbio.com The amount of bound labeled compound is inversely proportional to the concentration of this compound in the sample. avivasysbio.com

The specificity of an ELISA is determined by the antibody used. researchgate.net For the analysis of this compound, it is crucial to develop antibodies that can distinguish it from other structurally related endogenous and synthetic estrogens. This can be achieved by carefully designing the hapten (a small molecule that is made immunogenic by conjugation to a carrier protein) used for antibody production. researchgate.net For instance, attaching a linker at a position distant from the key structural features of the steroid can direct the antibody's binding specificity towards the desired regions of the molecule. researchgate.net

While ELISAs are highly sensitive, with detection limits for related compounds reported in the low ng/L range, they can be susceptible to cross-reactivity from other structurally similar compounds. mst.dkresearchgate.net Therefore, it is often recommended to confirm positive results from ELISA screening with a more selective method like LC-MS/MS. researchgate.net The combination of ELISA for high-throughput screening and LC-MS/MS for confirmation provides a powerful and efficient workflow for the analysis of this compound in various research applications.

Table 3: Performance Characteristics of an ELISA for a Related Synthetic Estrogen (Ethinylestradiol)

| Parameter | Value | Reference |

| Assay Format | Competitive Inhibition | avivasysbio.com |

| Antibody Type | Monoclonal or Polyclonal | researchgate.netavivasysbio.com |

| Limit of Detection (LOD) | 0.04 ± 0.01 µg/L | researchgate.net |

| Limit of Quantitation (LOQ) | 0.05 ± 0.01 ng/L (with SPE) | researchgate.net |

| Cross-reactivity | < 3.1% with other major steroids | researchgate.net |

Sample Preparation and Matrix Effects in Complex Research Samples

Effective sample preparation is a critical step in the analysis of this compound, as it serves to isolate the analyte from the complex sample matrix, concentrate it to detectable levels, and minimize interferences that can adversely affect the analytical measurement. mst.dkwaters.comncsu.edu The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, plasma, tissue) and the subsequent analytical method.

Matrix effects, which are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analysis. thermofisher.comnih.govresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govresearchgate.net Therefore, robust sample preparation methods are essential to mitigate matrix effects.

Solid-Phase Extraction (SPE) Optimization

Solid-phase extraction (SPE) is a widely used and highly effective technique for the extraction and pre-concentration of this compound from various sample matrices. thermofisher.commdpi.comshd-pub.org.rsambi-agua.netchromatographyonline.com SPE offers several advantages, including high recovery, high enrichment factors, and the ability to handle a wide range of sample volumes. mdpi.comchromatographyonline.com

The principle of SPE involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. chromatographyonline.com The analyte is then eluted from the sorbent using a small volume of a suitable solvent. chromatographyonline.com The choice of sorbent is crucial for the selectivity of the extraction. For a relatively nonpolar compound like this compound, reversed-phase sorbents such as C18 are commonly used. ambi-agua.netchromatographyonline.com Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties, can offer enhanced selectivity for cleaning up complex samples like plasma. thermofisher.comthermofisher.com

Optimization of the SPE procedure is essential to achieve high and reproducible recoveries. shd-pub.org.rs Key parameters to optimize include the type and amount of sorbent, the pH of the sample, the composition and volume of the wash and elution solvents, and the flow rate of the sample through the cartridge. shd-pub.org.rschromatographyonline.com For instance, in the analysis of related estrogens, a wash step with a water-methanol mixture can remove polar interferences, while elution with a stronger organic solvent like methanol (B129727) or acetonitrile (B52724) recovers the analyte. thermofisher.comambi-agua.net The use of a soak step, where the solvent is allowed to remain in the cartridge for a period, can improve both the retention and elution of the analyte. chromatographyonline.com

Table 4: Typical Steps in an Optimized SPE Protocol for Estrogen Analysis

| Step | Purpose | Example Condition | Reference |

| Conditioning | To activate the sorbent | Methanol followed by water | thermofisher.com |

| Loading | To retain the analyte on the sorbent | Sample at an optimized pH | shd-pub.org.rs |

| Washing | To remove interfering compounds | Water/methanol mixture | thermofisher.com |

| Elution | To recover the analyte from the sorbent | Methanol or acetonitrile | thermofisher.comambi-agua.net |

Deconjugation Techniques for Total Estrogen Analysis

In biological systems, this compound and its metabolites are often present as conjugates, primarily glucuronides and sulfates. drugbank.comontosight.aipharmgkb.org To determine the total concentration of the compound (both free and conjugated forms), a deconjugation step is required to cleave the conjugate bond and release the free steroid prior to analysis. mst.dkmst.dk

Enzymatic hydrolysis is a common deconjugation method that utilizes enzymes like β-glucuronidase and sulfatase to specifically cleave the glucuronide and sulfate linkages, respectively. mst.dk While effective, enzymatic methods can be time-consuming and may be subject to inhibition by components in the sample matrix. nih.govresearchgate.net

An alternative approach is acid-catalyzed solvolysis, which involves treating the sample with a strong acid in an organic solvent, such as hydrochloric acid in methanol. nih.govresearchgate.netresearchgate.net This method can effectively deconjugate both glucuronide and sulfate conjugates. nih.govresearchgate.net The efficiency of acid solvolysis can be influenced by factors such as temperature, reaction time, and the presence of water. nih.govresearchgate.net For example, estrogen sulfates can be deconjugated at lower temperatures, while glucuronides often require higher temperatures and longer reaction times. nih.govresearchgate.net The presence of trace amounts of water can hinder the deconjugation of glucuronides, whereas the addition of a less polar solvent like ethyl acetate (B1210297) can accelerate the reaction. nih.govresearchgate.net

The choice between enzymatic and chemical deconjugation depends on the specific requirements of the analysis. While enzymatic methods offer high specificity, acid solvolysis can be a more cost-effective and time-saving alternative for the simultaneous analysis of total estrogen content. nih.govresearchgate.net

Table 5: Comparison of Deconjugation Methods for Estrogen Analysis

| Method | Principle | Advantages | Disadvantages | Reference |

| Enzymatic Hydrolysis | Uses enzymes (β-glucuronidase, sulfatase) to cleave conjugate bonds | High specificity | Can be time-consuming and prone to inhibition | mst.dkresearchgate.net |

| Acid-Catalyzed Solvolysis | Uses strong acid in an organic solvent to hydrolyze conjugates | Cost-effective, time-saving, can deconjugate multiple conjugate types simultaneously | Less specific, may require harsh conditions | nih.govresearchgate.netresearchgate.net |

Method Validation and Quality Assurance in Analytical Research

Method validation is a critical component of analytical research for this compound, ensuring that the chosen analytical procedure is fit for its intended purpose. demarcheiso17025.com This process, guided by international standards such as the ICH (International Council for Harmonisation) guidelines, establishes the performance characteristics, limitations, and reliability of the method. pharmtech.comich.org Quality assurance integrates these validated methods into a broader framework of controls to guarantee the integrity and reproducibility of the analytical data generated.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. demarcheiso17025.comtransharmreduction.org For this compound, this is typically demonstrated using high-performance liquid chromatography (HPLC). The method's specificity is confirmed by showing that there is no interference from blank solutions (containing no analyte), placebo formulations, or known impurities at the retention time of the this compound peak. transharmreduction.orgjocpr.com

Stress degradation studies are also integral to establishing specificity. allmultidisciplinaryjournal.com By subjecting this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light), the method's ability to separate the intact drug from its degradation products is verified. allmultidisciplinaryjournal.com For instance, one stability-indicating RP-HPLC method demonstrated that this compound was effectively separated from its degradation products, confirming the method's specificity. allmultidisciplinaryjournal.com In another study, the specificity of an LC-MS method was confirmed by the absence of interferences in the chromatograms of swab blanks, placebo blanks, and detergent blanks, which is crucial for cleaning verification assays. drug-dev.com

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmtech.com

For the analysis of this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates a strong linear relationship. innovareacademics.intandfonline.com

Table 1: Examples of Linearity Data for this compound (Mestranol) Analysis

| Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

|---|---|---|---|

| RP-HPLC | 30 - 70 | 0.998 | allmultidisciplinaryjournal.com |

| RP-HPLC | 0.75 - 4.53 | 0.99973 | jocpr.com |

| LC-MS | 0.005 - 0.2 | ≥ 0.995 | drug-dev.com |

Accuracy and Precision

Accuracy denotes the closeness of the test results obtained by the method to the true value. pharmtech.com It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a placebo or blank matrix and calculating the percentage of the analyte recovered. pharmtech.comresearchgate.net For this compound, accuracy is typically assessed at three different concentration levels, with the mean recovery expected to be within 98-102%. pharmtech.com One RP-HPLC method found the accuracy for this compound to be in the range of 99.86% to 100.98%. allmultidisciplinaryjournal.com Another LC-MS method for cleaning verification showed mean recoveries ranging from 93% to 108%. drug-dev.com

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmtech.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. allmultidisciplinaryjournal.com

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. allmultidisciplinaryjournal.com

For analytical methods measuring this compound, the acceptance criterion for precision is typically an RSD of not more than 2.0%. allmultidisciplinaryjournal.comnihs.go.jp

Table 2: Example of Precision Data for a this compound RP-HPLC Method

| Precision Type | Parameter | Result | Acceptance Criteria | Source |

|---|---|---|---|---|

| Repeatability | % RSD of Peak Areas | 0.643 | ≤ 2.0% | allmultidisciplinaryjournal.com |

| Intermediate Precision | % RSD of Peak Areas | 0.6805 | ≤ 2.0% | allmultidisciplinaryjournal.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. allmultidisciplinaryjournal.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. allmultidisciplinaryjournal.com These parameters are crucial for determining the sensitivity of a method, especially when analyzing trace amounts of this compound or its impurities. allmultidisciplinaryjournal.commst.dk

Several methods have reported the LOD and LOQ for this compound, demonstrating high sensitivity.

Table 3: Reported LOD and LOQ Values for this compound (Mestranol)

| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|

| RP-HPLC | 0.001 | 0.003 | allmultidisciplinaryjournal.com |

| RP-HPLC | 0.2 | 0.6 | allmultidisciplinaryjournal.com |

| RP-HPLC | 0.222 | 0.657 | allmultidisciplinaryjournal.com |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. pharmtech.comchromatographyonline.com Testing for robustness is performed during method development to identify potential weaknesses. numberanalytics.com For HPLC methods, these variations might include:

Changes in mobile phase composition (e.g., ±2% organic content). pharmtech.com

Variations in mobile phase pH. pharmtech.com

Different column temperatures. pharmtech.com

Altered flow rates. allmultidisciplinaryjournal.com

Different lots or suppliers of chemicals. desklib.com

A method is considered robust if the results remain within acceptable criteria (e.g., system suitability parameters, %RSD of results) despite these minor changes. drug-dev.comnumberanalytics.com For example, the robustness of an LC-MS method was demonstrated by varying the formic acid content in the mobile phase and the detection mass, with peak areas remaining within 96% to 102% of the values obtained under target conditions. drug-dev.com

System Suitability Testing

System suitability testing is an integral part of many analytical procedures, performed before and during analysis to ensure the system is operating correctly. desklib.com It is based on the concept that the equipment, electronics, analytical operations, and samples constitute an integrated system that can be evaluated as a whole. desklib.com For chromatographic methods, typical system suitability parameters include:

Resolution (Rs): Ensures separation between adjacent peaks. thermofisher.comwho.int

Tailing Factor (Asymmetry): Measures peak symmetry. nihs.go.jpthermofisher.com

Theoretical Plates (N): A measure of column efficiency. nihs.go.jp

Relative Standard Deviation (%RSD): For replicate injections of a standard solution to check system precision. nihs.go.jpthermofisher.com

For example, one HPLC method for separating this compound required the peak asymmetry to be less than 1.25 and showed excellent reproducibility with RSD values of less than 1% for retention time and peak area over six replicate injections. thermofisher.com

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of mestranol (B1676317). These methods, rooted in quantum mechanics, allow for the precise calculation of molecular structures, energies, and electronic properties, which are difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules like mestranol. unige.ch DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of computational cost and accuracy. unige.charxiv.org These calculations are used to analyze the molecule's conformation and electronic properties.